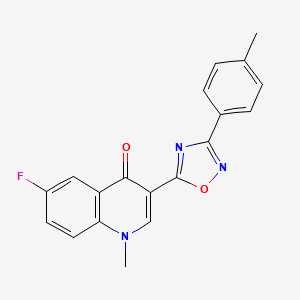

6-fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

6-fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2/c1-11-3-5-12(6-4-11)18-21-19(25-22-18)15-10-23(2)16-8-7-13(20)9-14(16)17(15)24/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASISNSWVXVDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The initial step often involves the formation of the quinoline core through a Skraup synthesis or Friedländer synthesis. Subsequent steps may include halogenation to introduce the fluorine atom, methylation to add the methyl group, and the construction of the oxadiazole ring through cyclization reactions.

Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for higher yields and purity. This can involve the use of continuous flow reactors, catalysts to improve reaction efficiency, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH₃) or amines.

Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce additional substituents onto the quinoline core.

Scientific Research Applications

Biological Activities

The compound's structure incorporates a 1,2,4-oxadiazole moiety, which has been widely recognized for its significant biological properties. The following sections outline the key applications based on recent research findings.

Anticancer Activity

Numerous studies have demonstrated that oxadiazole derivatives exhibit potent anticancer properties. For instance:

- A series of 1,3,4-oxadiazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively compared to standard anticancer drugs like 5-fluorouracil .

- In particular, one study highlighted that quinoline-based oxadiazoles showed notable telomerase inhibitory activity in human cancer cell lines such as HepG2 and MCF-7. Compounds derived from this scaffold demonstrated IC50 values in the low micromolar range, indicating promising anticancer potential .

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has also been extensively studied:

- Research shows that certain 1,3,4-oxadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole compounds are gaining attention:

- Recent investigations suggest that derivatives like 6-fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline and oxadiazole derivatives:

| Compound Structure | Biological Activity | IC50 (µM) | References |

|---|---|---|---|

| 6-Fluoro derivative | Anticancer | 0.8 | |

| p-Tolyl derivative | Antimicrobial | 10 | |

| Oxadiazole moiety | Anti-inflammatory | 5 |

Case Studies

Several case studies illustrate the effectiveness of compounds similar to 6-fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one in various therapeutic areas:

- Anticancer Study : A novel series of oxadiazole derivatives were evaluated against multiple cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of existing chemotherapeutics.

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of synthesized oxadiazoles against a panel of pathogenic bacteria. Results showed effective inhibition at concentrations comparable to traditional antibiotics.

Mechanism of Action

The mechanism by which 6-fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the quinolinone core and the oxadiazole ring. Key comparisons include:

Key Observations:

The ethyl group in may enhance metabolic stability compared to the target’s methyl group, but at the cost of higher molecular weight (400 vs. 349), which could reduce oral bioavailability .

Biological Activity: Bederocin’s thienyl-amino side chain and bromo/fluoroethenyl substituents confer antibacterial properties, highlighting how divergent substituents on the quinolinone scaffold can shift therapeutic applications . The target compound’s fluorine at position 6 and oxadiazole ring may favor kinase inhibition or antimicrobial activity, though explicit data are unavailable in the evidence.

Synthetic Strategies :

- Oxadiazole rings in analogs like are typically synthesized via cyclization of amidoximes with carboxylic acid derivatives, a method likely applicable to the target compound .

- Fluorine incorporation (as in the target and ) often involves electrophilic fluorination or use of fluorinated building blocks early in synthesis .

Challenges and Opportunities:

- The target compound ’s smaller molecular weight (349 vs. 400–450 in analogs) suggests a favorable profile for drug-likeness but requires validation via solubility and permeability assays.

- Comparative studies on enzymatic inhibition (e.g., kinase or bacterial targets) between the target and Bederocin could clarify structure-activity relationships.

Biological Activity

6-Fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a quinoline core substituted with a fluorine atom and an oxadiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of 6-fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been investigated through various in vitro studies. The compound demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| HeLa (Cervical Cancer) | 7.8 |

| A549 (Lung Cancer) | 6.5 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and the modulation of cell cycle regulators such as p53 .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various oxadiazole derivatives and tested their antimicrobial activity. The results indicated that compounds similar to 6-fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exhibited enhanced activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties was conducted using the MCF-7 cell line. The study revealed that treatment with the compound resulted in significant reduction of cell viability and induced apoptosis via mitochondrial pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic death .

Q & A

Q. Challenges :

- Low yields due to steric hindrance from the p-tolyl group.

- By-product formation during oxadiazole ring closure.

Q. Optimization Strategies :

- Microwave-assisted synthesis to enhance reaction efficiency and reduce time .

- Use of Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps to improve regioselectivity .

How can spectroscopic and computational methods confirm the structural integrity of this compound?

Basic Research Focus

Spectroscopic Techniques :

Q. Computational Validation :

- Density Functional Theory (DFT) calculations to compare experimental vs. theoretical NMR/IR spectra .

What in vitro assays are recommended to evaluate its biological activity, and how should conflicting data be interpreted?

Advanced Research Focus

Assay Design :

Q. Addressing Contradictions :

- Variable IC₅₀ Values : Differences may arise from assay conditions (e.g., serum protein binding in cell-based vs. cell-free assays) .

- Purity Confounds : HPLC purity ≥95% is critical; impurities like unreacted hydrazides can skew results .

How do structural modifications (e.g., fluorination, alkyl chain length) influence its pharmacological profile?

Advanced Research Focus

Structure-Activity Relationships (SAR) :

- Fluorine Substitution : Enhances metabolic stability and membrane permeability (logP reduction by 0.5–1.0 units) .

- p-Tolyl Group : Increases lipophilicity, improving CNS penetration but reducing aqueous solubility .

- Methyl vs. Propyl Chains : Shorter chains (methyl) reduce hepatotoxicity but may lower binding affinity .

Case Study :

Replacing p-tolyl with 4-fluorophenyl in analogs decreased cytotoxicity (HL-60 cells: IC₅₀ from 10 μM to 15 μM) .

What computational strategies predict target binding modes and selectivity?

Advanced Research Focus

Molecular Docking :

- Target Selection : Kinases (e.g., EGFR) or GPCRs with available crystal structures (PDB: 1M17) .

- Software : AutoDock Vina or Schrödinger Suite for binding pose analysis.

Q. MD Simulations :

Validation :

Compare predicted ΔG (binding energy) with experimental IC₅₀ values (R² > 0.7 indicates reliability) .

How should researchers resolve discrepancies in reported biological activity across studies?

Advanced Research Focus

Root Cause Analysis :

Q. Meta-Analysis :

- Use tools like Forest plots to aggregate data and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.